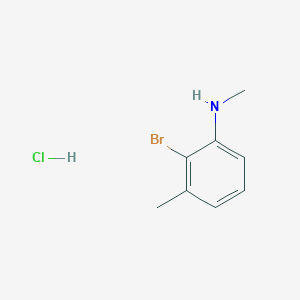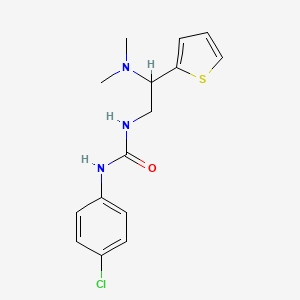
1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential as an antioxidant and free radical scavenger.
Aplicaciones Científicas De Investigación
Pharmacological Research
A significant application of the compound is in pharmacological research. For instance, Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, identified as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954), which showed an EC50 of 300 nM at the human UII receptor and was highly selective. This agonist, being drug-like and selective, is useful as a pharmacological research tool and as a potential drug lead (Croston et al., 2002).
Chemical Synthesis and Compound Development
Gazieva et al. (2009) studied α-Ureidoalkylation of N-[2-(dimethylamino)ethyl]urea, which led to the synthesis of N-[2-(dimethylamino)ethyl]glycolurils and their hydrochlorides. This research highlights the compound's role in developing new chemical structures and substances (Gazieva et al., 2009).
Corrosion Inhibition
Mistry et al. (2011) explored the use of 1,3,5-triazinyl urea derivatives, including 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea, as efficient corrosion inhibitors for mild steel in acidic solutions. Their findings show that these compounds strongly adsorb on the steel surface, providing significant corrosion protection (Mistry et al., 2011).
Molecular Docking and Anticonvulsant Activity
Thakur et al. (2017) conducted a study on derivatives of urea/thiourea for anticonvulsant activity. Their research, which included molecular docking studies, revealed significant efficacy of certain compounds in protecting against convulsions, indicating the potential of these derivatives in medicinal chemistry (Thakur et al., 2017).
Environmental and Herbicide Studies
Katz and Strusz (1968) discussed the degradation of substituted urea herbicides like maloran, which involves a compound similar in structure to 1-(4-chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea. Their study contributes to understanding the environmental impact and breakdown of such herbicides (Katz & Strusz, 1968).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(dimethylamino)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-19(2)13(14-4-3-9-21-14)10-17-15(20)18-12-7-5-11(16)6-8-12/h3-9,13H,10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQOZRRRPMTZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


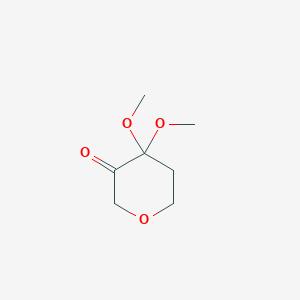
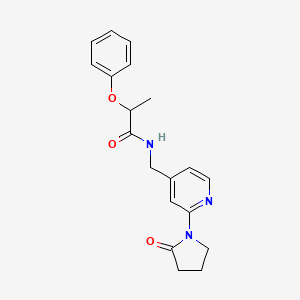

![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2841759.png)
![N-(3,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2841760.png)
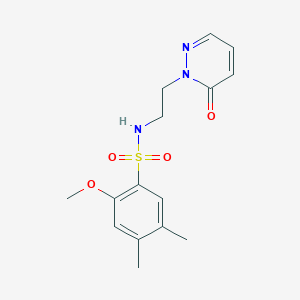

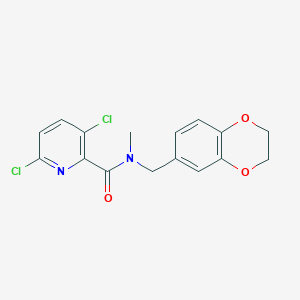
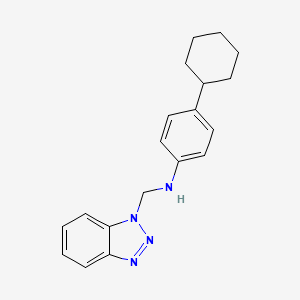
![N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2841770.png)
![Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2841771.png)
![3-[(3-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2841773.png)
